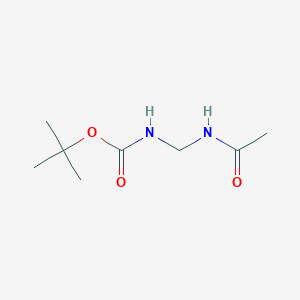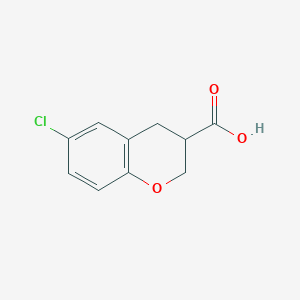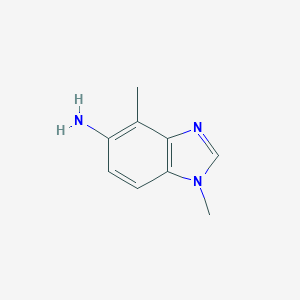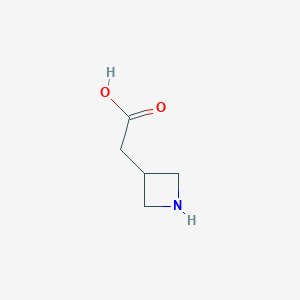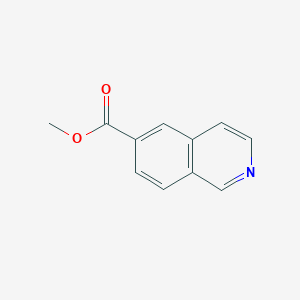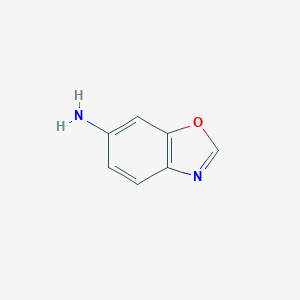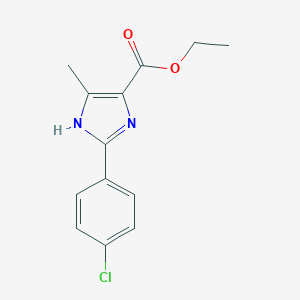
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, also known as Etomidate, is a medication that is used as an anesthetic agent. It was first synthesized in the 1960s and has since been used in medical procedures due to its rapid onset and short duration of action. Etomidate works by binding to specific receptors in the brain, which leads to the inhibition of neurotransmitter release and subsequently, the induction of anesthesia.
作用机制
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate works by binding to specific receptors in the brain, known as GABA-A receptors. GABA is an inhibitory neurotransmitter that is responsible for reducing neuronal activity in the brain. When Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate binds to these receptors, it enhances the activity of GABA, leading to the inhibition of neurotransmitter release and subsequently, the induction of anesthesia.
生化和生理效应
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several biochemical and physiological effects on the body. It has been shown to reduce cerebral blood flow and intracranial pressure, making it useful in the treatment of patients with traumatic brain injury. It also has minimal effects on cardiovascular function, making it a useful anesthetic agent in patients with cardiovascular disease.
实验室实验的优点和局限性
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several advantages as an anesthetic agent in laboratory experiments. It has a rapid onset and short duration of action, which allows for quick induction and recovery from anesthesia. Additionally, it has minimal effects on cardiovascular function, making it useful in experiments where cardiovascular function is being studied. However, Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has limitations in laboratory experiments due to its potential to suppress the immune system and alter the stress response.
未来方向
There are several future directions for research on Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate. One potential direction is the development of new analogs with improved pharmacokinetic properties. Additionally, there is a need for further research on the potential use of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate in the treatment of status epilepticus. Finally, there is a need for further research on the potential effects of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate on the immune system and stress response, particularly in critically ill patients.
In conclusion, Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, also known as Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, is a medication that is used as an anesthetic agent. It has several advantages as an anesthetic agent in laboratory experiments, including its rapid onset and short duration of action. However, it also has limitations in laboratory experiments due to its potential to suppress the immune system and alter the stress response. Further research is needed to develop new analogs with improved pharmacokinetic properties and to explore the potential use of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate in the treatment of status epilepticus.
合成方法
The synthesis of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves several steps. The first step is the reaction of 2-methylimidazole with ethyl chloroformate to form ethyl 2-(2-methylimidazol-1-yl) acetate. This intermediate is then reacted with 4-chlorobenzylamine to form ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, which is the final product.
科学研究应用
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has been extensively studied in the scientific community due to its use as an anesthetic agent. It has been used in a variety of medical procedures, including intubation, electroconvulsive therapy, and cardioversion. Additionally, it has been studied for its potential use in the treatment of status epilepticus, a condition characterized by prolonged seizures.
属性
IUPAC Name |
ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIESGPVHEATPDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445469 |
Source


|
| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
CAS RN |
187999-47-9 |
Source


|
| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
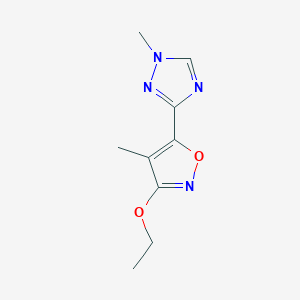

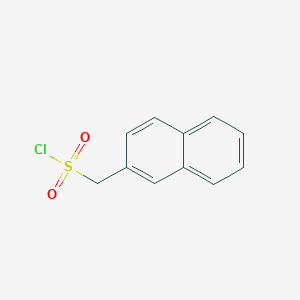
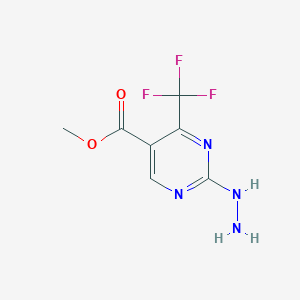
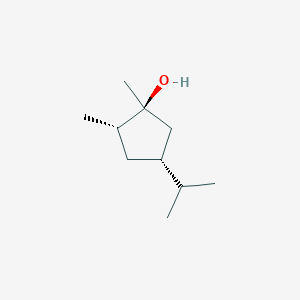
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)
